1',2'-Dihydrospiro[cyclopropane-1,3'-indole]-5'-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’,2’-Dihydrospiro[cyclopropane-1,3’-indole]-5’-carbonitrile is a unique organic compound characterized by its spirocyclic structure. This compound features a cyclopropane ring fused to an indole moiety, with a nitrile group attached to the indole ring. The spirocyclic structure imparts significant rigidity and three-dimensionality to the molecule, making it an interesting subject for chemical and pharmaceutical research.
Vorbereitungsmethoden
The synthesis of 1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-5’-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Cyclopropanation: The indole derivative undergoes cyclopropanation using a suitable cyclopropane precursor, such as diazomethane or a Simmons-Smith reagent.
Spirocyclization: The cyclopropane-indole intermediate is then subjected to spirocyclization conditions, often involving a base or a Lewis acid, to form the spirocyclic structure.
Nitrile Introduction: Finally, the nitrile group is introduced through a nucleophilic substitution reaction, using a suitable nitrile source like cyanogen bromide.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
1’,2’-Dihydrospiro[cyclopropane-1,3’-indole]-5’-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine or other reduced forms.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, or thiols, forming corresponding substituted products.
Cycloaddition: The spirocyclic structure allows for cycloaddition reactions, such as Diels-Alder reactions, leading to the formation of complex polycyclic structures.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and various organic solvents. Major products formed from these reactions depend on the specific reagents and conditions used, but often include functionalized spirocyclic derivatives.
Wissenschaftliche Forschungsanwendungen
1’,2’-Dihydrospiro[cyclopropane-1,3’-indole]-5’-carbonitrile has a wide range of scientific research applications:
Chemistry: The compound serves as a versatile building block for the synthesis of complex organic molecules, including natural product analogs and pharmaceuticals.
Biology: Its unique structure allows for the study of spirocyclic compounds’ interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of new materials, such as polymers and advanced composites, due to its rigid and stable spirocyclic structure.
Wirkmechanismus
The mechanism of action of 1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-5’-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Vergleich Mit ähnlichen Verbindungen
1’,2’-Dihydrospiro[cyclopropane-1,3’-indole]-5’-carbonitrile can be compared with other spirocyclic compounds, such as:
Spirooxindoles: These compounds feature a spirocyclic structure with an oxindole moiety and are known for their biological activities.
Spirocyclic Lactams: These compounds contain a spirocyclic lactam ring and are used in medicinal chemistry for drug development.
Spirocyclic Amines: These compounds have a spirocyclic amine structure and are studied for their potential therapeutic properties.
The uniqueness of 1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-5’-carbonitrile lies in its specific combination of a cyclopropane ring, an indole moiety, and a nitrile group, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
spiro[1,2-dihydroindole-3,1'-cyclopropane]-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-6-8-1-2-10-9(5-8)11(3-4-11)7-13-10/h1-2,5,13H,3-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBUZTNCSRRRGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=C2C=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.